molecular formula C16H14Cl3N3O2S B2354539 2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338411-15-7

2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2354539
CAS No.: 338411-15-7
M. Wt: 418.72
InChI Key: LWRLQGBUKSBXGB-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with 1,5,6-trimethyl-1H-1,3-benzimidazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or 1,4-dioxane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or redox agent used. For example, substitution with an amine would yield a corresponding sulfonamide derivative, while oxidation might lead to the formation of sulfone compounds .

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . Additionally, its ability to interact with cell membranes can lead to changes in membrane permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is unique due to its combination of a highly reactive sulfonamide group and a benzimidazole moiety, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,4,6-trichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3N3O2S/c1-8-4-13-15(20-7-22(13)3)14(9(8)2)21-25(23,24)16-11(18)5-10(17)6-12(16)19/h4-7,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLQGBUKSBXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=C(C=C3Cl)Cl)Cl)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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